Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDKKRORPSJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564757 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754153-28-1 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a unique molecule with potential applications in medicinal chemistry and drug development. Its indene core is a structural motif found in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides an in-depth analysis of the predicted physicochemical properties of this compound and outlines the standard experimental methodologies for their empirical determination.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 754153-28-1[1] |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public databases, the following properties are based on computational predictions. These values serve as a valuable starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 330.7 ± 42.0 °C[1] | Influences purification methods (e.g., distillation) and stability at high temperatures. |
| Density | 1.207 g/cm³[1] | Important for formulation design and understanding of molecular packing. |
| pKa (acidic) | 4.96 ± 0.40 (Amine)[1] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
Experimental Determination of Physicochemical Properties: A Methodological Overview
To obtain definitive data, the following experimental protocols are recommended. The choice of method is dictated by the need for accuracy, throughput, and the specific chemical nature of the analyte.
Melting Point and Thermal Analysis
Rationale: The melting point is a fundamental indicator of purity and is crucial for identifying the solid-state form of a compound. Differential Scanning Calorimetry (DSC) provides a more comprehensive thermal profile, revealing events such as polymorph transitions, desolvation, and decomposition.
Experimental Workflow:
Sources
Methodological & Application
Application Notes and Protocols: Derivatization of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate for Drug Discovery
Introduction: The Privileged Aminoindane Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-indene, or indane, framework is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of an amino group to this scaffold, creating aminoindanes, has unlocked a wealth of pharmacological activities. These compounds have been investigated for a range of therapeutic applications, including as antibacterial, antiviral, and anti-Parkinsonian agents.[1] The specific starting material, Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The primary amino group serves as a key handle for a variety of chemical modifications, while the methyl ester provides a potential point for further derivatization or can be hydrolyzed to the corresponding carboxylic acid to modulate physicochemical properties.
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on three fundamental and high-yield transformations: N-acylation, N-sulfonylation, and reductive amination. These methods are foundational for any medicinal chemistry program aimed at exploring the structure-activity relationships (SAR) of this promising scaffold.
Core Derivatization Strategies
The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail protocols for three common and robust derivatization strategies.
Figure 1: Core derivatization strategies for this compound.
N-Acylation: Synthesis of Amide Derivatives
Scientific Rationale: N-acylation is a fundamental transformation in medicinal chemistry for converting amines to amides.[2] This reaction is typically high-yielding and tolerant of a wide range of functional groups. The resulting amide bond is metabolically robust and introduces a hydrogen bond donor and acceptor, which can significantly influence the compound's interaction with biological targets. By varying the acylating agent, a diverse library of amides with different steric and electronic properties can be rapidly synthesized. The Schotten-Baumann reaction, which employs an acyl chloride and a base, is a classic and effective method for this transformation.[3]
Experimental Protocol: General Procedure for N-Acylation
Figure 2: Workflow for the N-acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acyl Chloride Addition:
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred reaction mixture. The acyl chloride should be dissolved in a small amount of anhydrous DCM if it is a solid.
-
Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting amine.
-
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acyl derivative.
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 3 | 92 |
| 3 | 4-Chlorobenzoyl chloride | TEA | DCM | 3 | 94 |
| 4 | Cyclopropanecarbonyl chloride | DIPEA | DCM | 2.5 | 90 |
Analytical Characterization (Expected):
-
¹H NMR: Appearance of a new amide N-H proton signal (typically δ 7.5-8.5 ppm), and signals corresponding to the newly introduced acyl group.
-
¹³C NMR: Appearance of a new amide carbonyl signal (typically δ 165-175 ppm).
-
IR: Appearance of a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the product.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in a wide array of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants.[4] It is considered a bioisostere of the amide group but possesses distinct electronic and hydrogen bonding properties. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and widely applicable reaction. This derivatization strategy can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.
Experimental Protocol: General Procedure for N-Sulfonylation
Figure 3: Workflow for the N-sulfonylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine. Pyridine acts as both the solvent and the base.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Sulfonyl Chloride Addition:
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Causality: Portion-wise addition helps to control the reaction temperature and ensure a homogeneous reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl (aq).
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation: Representative N-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Solvent/Base | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | 6 | 88 |
| 2 | 4-Toluenesulfonyl chloride | Pyridine | 5 | 91 |
| 3 | Methanesulfonyl chloride | Pyridine | 4 | 85 |
| 4 | Thiophene-2-sulfonyl chloride | Pyridine | 8 | 82 |
Analytical Characterization (Expected):
-
¹H NMR: Appearance of a new sulfonamide N-H proton signal (typically δ 8.0-9.0 ppm), and signals corresponding to the sulfonyl group.
-
¹³C NMR: Signals corresponding to the carbons of the sulfonyl moiety.
-
IR: Characteristic S=O stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
MS (ESI+): Observation of the [M+H]⁺ ion.
Reductive Amination: Synthesis of N-Alkyl and N-Arylmethyl Derivatives
Scientific Rationale: Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[5] This one-pot procedure involves the in-situ formation of an imine or iminium ion, which is then reduced by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is less reactive towards carbonyls than iminiums, minimizing the reduction of the starting aldehyde or ketone.[6][7] This method allows for the introduction of a wide variety of alkyl and arylmethyl groups, providing access to a diverse range of derivatives with altered lipophilicity and basicity.
Experimental Protocol: General Procedure for Reductive Amination
Figure 4: Workflow for the reductive amination of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.2 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Causality: Acetic acid catalyzes the formation of the iminium ion intermediate.
-
-
Addition of Reducing Agent:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Caution: The addition of NaBH(OAc)₃ can be exothermic and may cause gas evolution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 14 | 88 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | 75 |
| 4 | Acetone | NaBH(OAc)₃ | DCE | 18 | 78 |
Analytical Characterization (Expected):
-
¹H NMR: Disappearance of the two primary amine protons and appearance of a single secondary amine proton signal (which may be broad). Appearance of new signals corresponding to the introduced alkyl or arylmethyl group.
-
¹³C NMR: Appearance of new signals corresponding to the carbons of the newly introduced substituent.
-
MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the secondary amine product.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust foundation for the chemical exploration of the this compound scaffold. The resulting amide, sulfonamide, and secondary amine derivatives serve as excellent starting points for hit-to-lead and lead optimization campaigns in drug discovery. The diversity of commercially available acyl chlorides, sulfonyl chlorides, and carbonyl compounds allows for the rapid generation of large and structurally diverse libraries. Subsequent biological screening of these libraries will undoubtedly uncover novel bioactive compounds and provide valuable insights into the structure-activity relationships of this privileged scaffold, paving the way for the development of new therapeutic agents.
References
- Synthesis of some sulfonamide derivatives with expected antibacterial activity. (2009). Iraqi Academic Scientific Journals.
- Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of Advances in VetBio Science and Techniques.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2022).
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022).
- Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2021).
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016).
- The synthesis of N²‐sulfonyl and N²‐H 1,2,3‐triazoles. (2022).
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). American Chemical Society.
- Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. (2006).
- N-acylation of amides through internal nucleophilic c
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Scholars Research Library - Der Pharma Chemica. (2011).
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2021).
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (2023). Cihan University-Erbil Repository.
- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2018). MDPI.
- Reductive amin
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014).
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
-
Synthesis and NMR elucidation of novel octa-amino acid resorcin[1]arenes derivatives. (2018). Royal Society of Chemistry.
- Myers Chem 115. (n.d.). Harvard University.
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022).
- Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2014).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Publishing.
- Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-deriv
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2017). RSC Publishing.
- Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)
- N-Acylation in Combinatorial Chemistry. (2015).
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- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Introduction
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold and versatile functional groups—a secondary aromatic amine and a methyl ester—make it an attractive starting material for the synthesis of a wide range of biologically active molecules. To facilitate the selective modification of other parts of the molecule, such as the carboxylic acid moiety, or to enable its use in peptide synthesis, the nucleophilic amino group must be temporarily masked with a suitable protecting group. This guide provides detailed protocols and expert insights for the N-protection of this compound using three of the most common and versatile protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the desired deprotection method. This document outlines reliable protocols for the installation of each of these protecting groups, discusses the rationale behind the choice of reagents and conditions, and provides a comparative overview to aid researchers in selecting the optimal strategy for their specific needs.
General Workflow for N-Protection
The N-protection of an amine generally involves the reaction of the nucleophilic nitrogen with an electrophilic source of the protecting group, often in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize acidic byproducts generated during the reaction.
Caption: General workflow for the N-protection of the target amine.
I. Tert-butyloxycarbonyl (Boc) Protection
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions, including catalytic hydrogenation and basic hydrolysis, and its facile removal under acidic conditions.[1]
Rationale for Protocol Selection
The standard conditions for Boc protection involve the use of di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group. A base is typically employed to facilitate the reaction. For an aromatic amine like the one in our substrate, the nucleophilicity is lower than that of an aliphatic amine. Therefore, conditions that enhance the reaction rate without promoting side reactions are ideal. The use of a mild base like sodium bicarbonate in a mixed aqueous-organic solvent system provides a gentle yet effective environment for the protection to proceed to completion.
Detailed Experimental Protocol: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).
-
Add a saturated aqueous solution of sodium bicarbonate (1.5 eq of NaHCO₃ in water, approximately 10 mL per gram of starting material).
-
To the stirred biphasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with EtOAc (2 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure methyl 5-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylate.
Boc Deprotection
The Boc group is typically removed under acidic conditions.[2] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol can be used.[3]
II. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, particularly in peptide chemistry. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.[4]
Rationale for Protocol Selection
The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl).[5] The reaction is typically carried out under basic conditions to neutralize the HCl byproduct. A biphasic system with an inorganic base like sodium carbonate is often effective for aromatic amines. The reaction is generally clean and proceeds with high yield.
Detailed Experimental Protocol: N-Cbz Protection
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or THF (approximately 15 mL per gram of starting material) in a round-bottom flask.
-
Add an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq in 10 mL of water per gram of starting material).
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) or recrystallization to obtain the pure methyl 5-((benzyloxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylate.
Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][6] This method is mild and selective, although it is incompatible with other reducible functional groups such as alkenes, alkynes, or some nitro groups.
III. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its stability to acidic conditions and its lability to mild basic conditions. This orthogonality to the Boc group makes it a key component in complex synthetic strategies.[3]
Rationale for Protocol Selection
Fmoc protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of Fmoc-OSu is often preferred as it generates a less reactive succinimide byproduct. The reaction is carried out under mild basic conditions, similar to Boc and Cbz protection. A mixture of an organic solvent and an aqueous basic solution is generally effective.
Detailed Experimental Protocol: N-Fmoc Protection
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
10% Aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane (approximately 10 mL per gram of starting material).
-
Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) (approximately 10 mL per gram of starting material).
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane (approximately 5 mL per gram of Fmoc-OSu).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the pure methyl 5-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylate.
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in an aprotic polar solvent such as dimethylformamide (DMF).
Comparison of N-Protecting Groups
| Protecting Group | Reagent | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Boc | (Boc)₂O | Stable to a wide range of conditions; orthogonal to Cbz and Fmoc.[1] | Labile to strong acids.[2] | Acidic (e.g., TFA, HCl).[3] |
| Cbz | Cbz-Cl | Stable to acid and base; orthogonal to Boc and Fmoc.[4] | Not compatible with catalytic hydrogenation. | Catalytic hydrogenolysis (H₂/Pd-C).[5][6] |
| Fmoc | Fmoc-OSu | Stable to acid; orthogonal to Boc and Cbz.[3] | Labile to bases. | Basic (e.g., Piperidine in DMF). |
Troubleshooting and Field-Proven Insights
-
Incomplete reaction: For aromatic amines, which are less nucleophilic, reactions may be sluggish. If TLC indicates incomplete conversion after the recommended time, consider gentle heating (e.g., 40-50 °C) or adding a catalytic amount of 4-dimethylaminopyridine (DMAP) for Boc protection. Be cautious with heating as it can promote side reactions.
-
Di-protection: While sterically less likely for this substrate, the formation of di-protected byproducts can occur if the reaction conditions are too harsh or if an excess of the protecting group reagent is used. Careful control of stoichiometry is crucial.
-
Ester hydrolysis: Under strongly basic conditions, the methyl ester is at risk of hydrolysis. The use of mild bases like NaHCO₃ or Na₂CO₃ is recommended to minimize this side reaction. If ester cleavage is observed, consider using a non-aqueous system with an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Purification challenges: The protected products are generally less polar than the starting amine. Flash column chromatography is usually effective for purification. If the product is a solid, recrystallization can be an efficient alternative.
Conclusion
The N-protection of this compound is a critical step for its successful application in multi-step syntheses. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned synthetic route, particularly the compatibility of the protecting group with subsequent reaction conditions. The protocols provided herein offer reliable and well-reasoned starting points for the efficient protection of this versatile building block, enabling researchers and drug development professionals to advance their synthetic programs with confidence.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
-
Majumdar, S., et al. (2015). Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Retrieved from [Link]
-
PubMed. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry, 27(14), 4573-4577. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Lipshutz, B. H., & Mollard, P. (2004). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 6(11), 1875-1878.
-
ResearchGate. (n.d.). Transformation of aminoindane 5 d and 5 a. Retrieved from [Link]
- Schneider, S. E., & Dzubeck, T. L. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Tetrahedron Letters, 41(51), 9953–9956.
- National Institutes of Health. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2786.
-
MDPI. (2018). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Functionalization of 5-Substituted Tetrazoles. Retrieved from [Link]
-
MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
- ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3379–3384.
- National Institutes of Health. (2014).
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- National Institutes of Health. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol. ACS Omega, 6(7), 4895–4903.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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Application Note & Protocols: Strategic Synthesis of Conformationally Constrained Phenylalanine Analogs from Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Introduction: The Imperative for Conformational Constraint in Drug Design
In the landscape of modern drug discovery and peptide science, the principle of conformational constraint has emerged as a powerful strategy for optimizing therapeutic candidates. Unnatural amino acids (UAAs) are critical tools for enhancing the physicochemical properties and target selectivity of peptide-based drugs.[1] Phenylalanine, with its aromatic side chain, is a frequent participant in crucial ligand-receptor binding interactions, often through π-stacking and hydrophobic contacts.[2] However, the inherent rotational freedom of its side-chain (the χ1 and χ2 dihedral angles) can lead to binding with multiple receptor subtypes, resulting in off-target effects and reduced potency.
Constrained phenylalanine analogs, which lock the side-chain into a specific orientation, offer a solution to this challenge. By reducing the entropic penalty upon binding, these analogs can significantly enhance binding affinity, receptor selectivity, and metabolic stability against enzymatic degradation.[3][4] The 2,3-dihydro-1H-indene (indane) scaffold is an exemplary framework for achieving this constraint, effectively fusing the phenyl ring to the amino acid backbone.
This application note provides a detailed guide for the synthesis of a diverse array of constrained phenylalanine analogs starting from the versatile building block, Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate .[5] We will focus on the strategic conversion of the 5-amino group into various functional moieties via the robust and well-established Sandmeyer reaction, furnishing researchers with a reliable platform for generating novel probes for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy: The Diazonium Salt as a Versatile Hub
The core of our synthetic approach hinges on the transformation of the primary aromatic amine of the starting material into a highly versatile diazonium salt intermediate. This intermediate is not typically isolated due to its instability but is immediately subjected to a copper(I)-catalyzed Sandmeyer-type reaction to introduce a range of substituents onto the aromatic ring.[6][7] This strategy allows for the divergent synthesis of multiple analogs from a single, common intermediate, representing an efficient and modular approach to building a compound library.
The general workflow is depicted below:
Mechanistic Rationale: The Power of the Sandmeyer Reaction
Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction conditions. The process occurs in two distinct stages.[8]
-
Diazotization: The primary aromatic amine attacks the nitrosonium ion (N≡O⁺), which is generated in situ from sodium nitrite and a strong mineral acid. A series of proton transfers and subsequent loss of a water molecule generates the aryl diazonium ion (Ar-N₂⁺).[7] This step is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[9]
-
Sandmeyer Reaction: This stage involves a copper(I) salt, such as CuBr or CuCl. The reaction is widely believed to proceed through a radical mechanism. A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a halide from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[10]
Detailed Experimental Protocols
Safety Precaution: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. These protocols are designed for in situ generation and immediate consumption. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate
This protocol details the conversion of the amine to a bromide, a key functional group for subsequent cross-coupling reactions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 191.23 | 10.0 | 1.91 g |
| Hydrobromic Acid (HBr) | 80.91 | - | 15 mL (48% aq.) |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g |
| Copper(I) Bromide (CuBr) | 143.45 | 12.0 | 1.72 g |
| Deionized Water | 18.02 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL |
| Brine | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |
Step-by-Step Procedure
-
Diazotization: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.91 g, 10.0 mmol). b. Add 10 mL of 48% aqueous hydrobromic acid. Stir the resulting slurry and cool the flask to 0-5 °C using an ice-water bath. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of deionized water and cool the solution in the ice bath. d. Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 15-20 minutes. Ensure the internal temperature remains below 5 °C. e. Stir the resulting pale-yellow diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a 250 mL three-neck flask, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in 5 mL of 48% HBr. Cool this solution to 0 °C in an ice-water bath.[8] b. Slowly add the cold diazonium salt solution from Step 1e to the CuBr solution via an addition funnel over 30 minutes. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.[8]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the aqueous phase with dichloromethane (3 x 30 mL). c. Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of Methyl 5-iodo-2,3-dihydro-1H-indene-1-carboxylate
This protocol is a non-copper-catalyzed variation for introducing iodine, a valuable handle for various cross-coupling reactions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 191.23 | 10.0 | 1.91 g |
| Sulfuric Acid (H₂SO₄) | 98.08 | - | 5 mL (conc.) |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g |
| Potassium Iodide (KI) | 166.00 | 15.0 | 2.49 g |
| Deionized Water | 18.02 | - | As needed |
| Diethyl Ether (Et₂O) | 74.12 | - | ~100 mL |
| 10% Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | ~30 mL |
| Brine | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g |
Step-by-Step Procedure
-
Diazotization: a. In a 100 mL flask, carefully add concentrated sulfuric acid (5 mL) to 20 mL of deionized water while cooling in an ice bath. b. Add this compound (1.91 g, 10.0 mmol) to the diluted acid and cool to 0-5 °C. c. Add a cold aqueous solution of sodium nitrite (0.76 g, 11.0 mmol in 5 mL H₂O) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Iodination Reaction: a. In a separate 250 mL flask, dissolve potassium iodide (2.49 g, 15.0 mmol) in 15 mL of deionized water and cool to 0 °C. b. Slowly add the cold diazonium salt solution to the KI solution. Effervescence will occur. c. Allow the mixture to warm to room temperature and then heat gently to 50 °C for 30 minutes until gas evolution ceases.
-
Work-up and Purification: a. Cool the mixture and extract with diethyl ether (3 x 30 mL). b. Combine the organic layers and wash with 10% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired iodo-analog.
Experimental Workflow and Data Summary
The general laboratory procedure follows a consistent three-stage process.
Expected Product Characteristics
| Compound Name | Molecular Formula | M.W. ( g/mol ) | Expected Yield | Appearance |
| Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | C₁₁H₁₁BrO₂ | 255.11 | 65-80% | Off-white to pale tan solid |
| Methyl 5-iodo-2,3-dihydro-1H-indene-1-carboxylate | C₁₁H₁₁IO₂ | 302.11 | 60-75% | Pale yellow solid |
| Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate | C₁₁H₁₁ClO₂ | 210.66 | 70-85% | White to off-white solid |
| Methyl 5-cyano-2,3-dihydro-1H-indene-1-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 55-70% | White to beige solid |
Note: Yields are estimates and will vary based on reaction scale and purification efficiency.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and reproducible platform for synthesizing a variety of 5-substituted indane-based constrained phenylalanine analogs. The use of this compound as a starting material, coupled with the versatility of the Sandmeyer reaction, offers an efficient pathway for generating novel chemical entities for drug discovery.
The synthesized ester intermediates can be readily hydrolyzed to their corresponding carboxylic acids, which are the direct building blocks for peptide synthesis. Following N-terminal protection (e.g., with Fmoc-OSu), these constrained amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[11] The resulting peptides, featuring a conformationally locked phenylalanine residue, are valuable tools for dissecting complex biological interactions and developing next-generation therapeutics with improved pharmacological profiles.
References
-
Tourwé, D., Van Binst, G., & Rolka, K. (1995). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. International Journal of Peptide and Protein Research, 45(5), 443-452. [Link]
-
Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-232. [Link]
- Lange, L., & Mador, I. L. (1980). Process for diazotizing aromatic amines. U.S.
-
Fougerat, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Porter, J., Dykert, J., & Rivier, J. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. [Link]
-
Green, A. P., et al. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. bioRxiv. [Link]
-
Gref, A. T., et al. (2023). Formation of Amino Acids and Carboxylic Acids in Weakly Reducing Planetary Atmospheres by Solar Energetic Particles from the Young Sun. Life, 13(5), 1084. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic-chemistry.org. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14151–14202. [Link]
-
de Souza, M. V. N., et al. (2023). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules, 28(24), 8021. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Pires, R. H., et al. (2024). Truncated Equinine B Variants Reveal the Sequence Determinants of Antimicrobial Selectivity. International Journal of Molecular Sciences, 25(11), 5940. [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1335-1366. [Link]
-
Levin, A., et al. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(15), 3935-3953. [Link]
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- 4. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges in the synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate. This guide is designed to provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your synthetic route effectively.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, presents a series of synthetic hurdles that require careful consideration and control. A common and logical synthetic pathway involves a multi-step sequence, which we will use as the framework for this guide:
-
Indanone Formation: Construction of the core 5-nitro-1-indanone scaffold.
-
Ester Introduction: Carboxymethylation at the C2 position.
-
Nitro Group Reduction: Catalytic hydrogenation to yield the desired 5-amino group.
-
Esterification (if necessary): Conversion of the carboxylic acid to the methyl ester.
This guide will dissect each of these critical stages, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic workflow is depicted below. Each major transformation is a potential point for optimization and troubleshooting.
Caption: General synthetic route to this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
I. Challenges in 5-Nitro-1-Indanone Synthesis (Indanone Formation)
The intramolecular Friedel-Crafts acylation or a Dieckmann condensation are common strategies to form the indanone ring.[1] Both can present unique challenges.
Q1: My Friedel-Crafts acylation to form 5-nitro-1-indanone is giving a low yield and multiple side products. What's going wrong?
A1: Low yields in Friedel-Crafts acylation of nitro-substituted precursors are often due to the deactivating effect of the nitro group, which makes the aromatic ring less nucleophilic.
-
Causality: The strongly electron-withdrawing nitro group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the acylating agent. This can lead to incomplete reaction or the need for harsh conditions that promote side reactions like polymerization or rearrangement.
-
Troubleshooting & Optimization:
-
Lewis Acid Choice: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and used in stoichiometric excess to activate the acylating agent. For deactivated rings, a stronger Lewis acid might be necessary, but this should be approached with caution to avoid charring.
-
Reaction Temperature: Maintain a low temperature during the initial addition of reagents to control the exothermic reaction and minimize side product formation. Gradually warming the reaction may be necessary to drive it to completion.
-
Alternative Routes: Consider starting with a more activated aromatic ring and introducing the nitro group later in the synthesis. However, the directing effects of the existing substituents must be carefully considered.
-
Q2: I'm attempting a Dieckmann condensation to form the indanone ring, but the reaction is sluggish and I'm recovering starting material.
A2: The Dieckmann condensation is an equilibrium-driven process.[2] Failure to shift the equilibrium towards the product is a common reason for low conversion.
-
Causality: The intramolecular cyclization is reversible. The final, irreversible step is the deprotonation of the acidic α-proton of the resulting β-keto ester. If the base is not strong enough or is sterically hindered, this final step may not occur efficiently, allowing the reaction to revert to the starting diester.
-
Troubleshooting & Optimization:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is crucial. The choice of alkoxide base should ideally match the ester groups to prevent transesterification.[3]
-
Anhydrous Conditions: Meticulously ensure all reagents and solvents are anhydrous. Any protic solvent will quench the enolate intermediate and the strong base, halting the reaction.
-
Solvent: A high-boiling, aprotic solvent like toluene or THF is typically used to allow for heating, which can help drive the reaction to completion.
-
II. Issues with Catalytic Hydrogenation (Nitro Group Reduction)
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method, but it is susceptible to catalyst poisoning and incomplete conversion.[4][5]
Q1: My catalytic hydrogenation of the nitro-indanone derivative is slow or has stalled completely.
A1: This is a classic sign of catalyst deactivation or poisoning.
-
Causality: The platinum or palladium catalyst surface can be poisoned by a variety of functional groups or impurities, such as sulfur compounds, or by strongly coordinating species. The catalyst may also be old or of low activity.
-
Troubleshooting & Optimization:
-
Catalyst Quality: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). If you suspect your current batch is old, try a new one. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn reductions.
-
Purity of Starting Material: Ensure your nitro-indanone precursor is free from impurities that could poison the catalyst. Recrystallization or column chromatography of the starting material may be necessary.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid are often effective. Acetic acid can help to protonate the amine product, preventing it from coordinating to and deactivating the catalyst.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, for challenging reductions, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can dramatically increase the reaction rate.
-
Reaction Temperature: Gently warming the reaction mixture can sometimes overcome a sluggish reaction, but be cautious as this can also lead to side reactions.
-
Q2: I'm observing byproducts in my hydrogenation reaction, and the desired amine is not the major product.
A2: Incomplete reduction or side reactions during hydrogenation can lead to a mixture of products.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction is stopped prematurely or if the catalyst is not active enough, these intermediates can accumulate or react further to form dimeric species like azo or azoxy compounds.[6]
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction progress carefully using TLC or LC-MS to ensure it goes to completion. The disappearance of the starting material is not always sufficient; you should also confirm the formation of the desired amine.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help to ensure complete reduction.
-
Hydrogen Source: Ensure a continuous and adequate supply of hydrogen. If using a balloon, ensure it remains inflated throughout the reaction.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods such as using iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[7] These methods are often more tolerant of certain functional groups.
-
III. Complications in Esterification
The final step of converting the carboxylic acid to a methyl ester can be challenging, especially in the presence of a nucleophilic amino group.
Q1: My Fischer esterification of the 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid is giving a low yield.
A1: Fischer esterification is an equilibrium-limited reaction, and the presence of the basic amino group can complicate the reaction.[8]
-
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[3] To achieve a high yield, the equilibrium must be shifted towards the products. Additionally, the amino group can be protonated by the acid catalyst, potentially affecting its solubility and reactivity.
-
Troubleshooting & Optimization:
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the ester.[8]
-
Water Removal: Remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Acid Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.
-
Alternative Method (SOCl₂/Methanol): A highly effective method for esterifying amino acids is the use of thionyl chloride (SOCl₂) in methanol.[9][10] SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid and facilitates esterification under relatively mild conditions. This method often gives high yields and avoids the need for water removal.
-
Q2: I'm concerned about side reactions during the esterification of my amino acid.
A2: The primary concern is the potential for the amino group to react.
-
Causality: While the amino group is a nucleophile, under the acidic conditions of Fischer esterification or the SOCl₂/methanol method, it is protonated to form an ammonium salt. This deactivates its nucleophilicity, preventing it from participating in side reactions like amide formation.
-
Preventative Measures:
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic to keep the amino group protonated.
-
Method Selection: The SOCl₂/methanol method is generally very clean for amino acid esterification. The reaction of the carboxylic acid with SOCl₂ to form an acyl chloride, which then reacts with methanol, is much faster than any potential reaction with the protonated amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. However, the basic amine can interact strongly with the acidic silica, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.
Q2: How can I monitor the progress of the nitro group reduction?
A2: Thin-layer chromatography (TLC) is the most convenient method.
-
TLC Analysis: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to get good separation between the starting nitro compound and the product amine. The nitro compound is typically less polar than the amine. You can visualize the spots under UV light. The amine product may also stain with certain dips, such as ninhydrin (although this is more effective for primary aliphatic amines). A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine.
Q3: Can I perform the nitro reduction and esterification in one pot?
A3: A one-pot procedure is generally not advisable for this sequence.
-
Incompatible Conditions: The conditions for catalytic hydrogenation (neutral or mildly acidic) are incompatible with the strongly acidic conditions required for Fischer esterification or the reactive nature of thionyl chloride. It is best to isolate and purify the intermediate 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid before proceeding to the esterification step.
Q4: What are the key safety precautions for this synthesis?
A4: Several steps in this synthesis require specific safety measures.
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) and do not allow it to dry out completely on filter paper. Hydrogen gas is also highly flammable.
-
Thionyl Chloride: SOCl₂ is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Strong Acids and Bases: Handle concentrated acids (e.g., H₂SO₄) and strong bases (e.g., NaH) with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocols
The following are generalized, step-by-step protocols for the key transformations. Researchers should adapt these based on their specific substrates and available equipment.
Protocol 1: Catalytic Hydrogenation of Methyl 5-nitro-2,3-dihydro-1H-indene-1-carboxylate
| Reagent | MW | Equivalents | Amount |
| Methyl 5-nitro-2,3-dihydro-1H-indene-1-carboxylate | - | 1.0 | - |
| 10% Palladium on Carbon (Pd/C) | - | ~10 mol% | - |
| Methanol (or Ethanol/Acetic Acid) | - | Solvent | - |
| Hydrogen (H₂) | 2.02 | Excess | Balloon or Parr |
Procedure:
-
In a round-bottom flask, dissolve the nitro-indene starting material in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite® pad is pyrophoric and should be quenched with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product.
Protocol 2: Esterification of 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid using SOCl₂/Methanol
| Reagent | MW | Equivalents | Amount |
| 5-amino-2,3-dihydro-1H-indene-1-carboxylic acid | - | 1.0 | - |
| Methanol | 32.04 | Solvent | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | - |
Procedure:
-
Suspend the amino acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product (the hydrochloride salt of the ester) can be used as is or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine ester.
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). Molecules. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). National Center for Biotechnology Information. [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). National Center for Biotechnology Information. [Link]
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A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (2011). Der Pharma Chemica. [Link]
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Dieckmann Condensation Reaction Mechanism. (2018). YouTube. [Link]
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Fischer Esterification. (2022). Chemistry LibreTexts. [Link]
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Reactions of Amino Acids: Esterification. (2024). Pearson. [Link]
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Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
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The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. (2008). International Journal of Chemical Reactor Engineering. [Link]
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Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. (1990). ResearchGate. [Link]
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Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2017). Dalton Transactions. [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
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Methyl Esterification Assisted MALDI FTMS Characterization of the Orcokinin Neuropeptide Family. (2007). PubMed. [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]
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A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. (2002). Oriental Journal of Chemistry. [Link]
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(PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. (2018). ResearchGate. [Link]
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CHEM 222: Dieckmann Condensation. (2017). YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Constrained Amino Acids: A Comparative Analysis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate and its Analogs
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, primarily their conformational flexibility and susceptibility to proteolytic degradation. This inherent "floppiness" can lead to reduced receptor affinity and poor bioavailability. To overcome these hurdles, medicinal chemists have increasingly turned to the use of constrained amino acids—unnatural building blocks that rigidify the peptide backbone, locking it into a bioactive conformation.[1][2] This guide provides a comparative overview of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate and other constrained amino acids, with a focus on their synthesis, conformational effects, and impact on biological activity, supported by experimental data and protocols.
Due to the limited availability of specific experimental data for this compound, this guide will utilize the well-characterized and structurally related bicyclic amino acid, 2-aminoindane-2-carboxylic acid (Aic) , as a primary exemplar for the indane class of constrained amino acids. The principles and experimental observations discussed for Aic are expected to be largely translatable to its 5-amino-substituted methyl ester counterpart.
The Indane Scaffold: A Privileged Motif for Conformational Constraint
The 2,3-dihydro-1H-indene (indane) framework is a bicyclic structure that, when incorporated into an amino acid, imparts significant conformational rigidity. The fusion of a cyclopentane ring to a benzene ring restricts the rotation around the Cα-Cβ bond, thereby limiting the accessible Ramachandran space. This pre-organization of the peptide backbone can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and selectivity.[3]
This compound , with its additional amino group on the aromatic ring, offers a potential site for further chemical modification or for establishing specific interactions with a target receptor. The methyl ester provides a readily available handle for incorporation into a peptide chain via standard coupling chemistries.
Comparative Analysis of Constrained Amino Acids
The choice of a constrained amino acid is a critical decision in peptide design, as different scaffolds can induce distinct secondary structures. Here, we compare the indane scaffold (represented by Aic) with other commonly employed constrained amino acids.
| Constrained Amino Acid Class | Representative Example(s) | Primary Conformational Influence | Key Advantages |
| Bicyclic (Indane-type) | 2-Aminoindane-2-carboxylic acid (Aic) | Induces β-turns | High rigidity, well-defined turn induction |
| Monocyclic | 1-Aminocyclopentane-1-carboxylic acid (Ac5c), 1-Aminocyclohexane-1-carboxylic acid (Ac6c) | Promotes helical or extended conformations | Tunable ring size for varied conformational effects |
| Spirocyclic | Spiro[3.3]heptane-2,6-dicarboxylic acid derivatives | Rigid dipeptide mimetics | Novel three-dimensional arrangements |
| Stapled Peptides | Hydrocarbon-stapled alanines | Stabilizes α-helices | Enhanced helicity and cell permeability |
| β-Amino Acids | (1R,2S)-2-Aminocyclopentane-1-carboxylic acid | Can form unique helical and sheet structures | Increased proteolytic stability |
Inducing Turns: The Specialty of the Indane Scaffold
Experimental evidence from NMR and X-ray crystallography studies has consistently demonstrated that the incorporation of Aic into a peptide sequence strongly promotes the formation of a β-turn.[4] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the bioactivity of many peptides. The rigid indane backbone forces the peptide chain into a compact fold, pre-organizing the pharmacophoric elements for receptor interaction.
Experimental Data and Protocols
To provide a practical context for the application of these constrained amino acids, this section details relevant experimental procedures and presents comparative data.
Synthesis of a Key Indane-Based Building Block: 2-Aminoindane-2-carboxylic acid (Aic)
A robust and scalable synthesis of Aic is crucial for its widespread application. An efficient method involves the dialkylation of a nucleophilic glycine equivalent.[5]
Experimental Protocol: Synthesis of 2-Aminoindane-2-carboxylic acid (Aic) [5]
-
Monoalkylation: A Ni(II)-complex of a glycine Schiff base is monoalkylated with o-dibromoxylene under phase-transfer conditions. This step proceeds in high yield (typically >95%).
-
Cyclization: The resulting intermediate is then cyclized under homogeneous conditions using a strong base (e.g., sodium tert-butoxide in DMF) to form the indane ring system. This intramolecular alkylation also demonstrates high efficiency (>90% yield).
-
Decomplexation and Hydrolysis: The final Aic product is obtained by acidic hydrolysis of the nickel complex, which cleaves the Schiff base and liberates the free amino acid.
This synthetic route is advantageous due to its high yields, mild reaction conditions, and the ability to be performed on a large scale.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is the most common method for SPPS.[2] Fmoc-Aic-OH is commercially available, facilitating its direct use in peptide synthesizers.[1]
Experimental Protocol: Incorporation of Fmoc-Aic-OH into a Peptide Sequence
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF) for at least one hour.[6]
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.[7]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: A solution of Fmoc-Aic-OH (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours).
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Conformational Analysis: NMR Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.[8] Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, provide information about inter-proton distances and dihedral angles, which are then used to calculate a three-dimensional structure.
Experimental Workflow: NMR Conformational Analysis of an Aic-Containing Peptide
Caption: Workflow for NMR conformational analysis of peptides.
Impact on Peptide Stability
The introduction of constrained amino acids can significantly enhance the proteolytic stability of peptides. This is because the rigid conformation can prevent the peptide from adopting the extended conformation required for recognition by proteases.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Incubation: The constrained peptide and a flexible control peptide are incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., trifluoroacetic acid).
-
LC-MS Analysis: The amount of remaining intact peptide at each time point is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Half-life Determination: The degradation half-life of each peptide is calculated from the resulting data.
Expected Outcome: Peptides containing constrained amino acids like Aic are expected to exhibit a significantly longer half-life compared to their flexible counterparts.
Logical Relationships and Mechanistic Insights
The choice of a constrained amino acid should be guided by the desired secondary structure and the specific requirements of the biological target. The following diagram illustrates the logical relationship between the desired peptide conformation and the selection of an appropriate constrained amino acid.
Caption: Selection of constrained amino acids based on desired secondary structure.
Conclusion and Future Outlook
Constrained amino acids are indispensable tools in modern peptide drug design. The indane scaffold, exemplified by 2-aminoindane-2-carboxylic acid, provides a robust and predictable means of inducing β-turn conformations, which are critical for the biological activity of many peptides. While direct experimental data for this compound remains to be fully elucidated, the principles derived from its close analog, Aic, provide a strong foundation for its application. Future research should focus on the synthesis and detailed conformational analysis of peptides containing this specific amino acid to fully explore the potential benefits of the 5-amino substitution. The continued development of novel constrained amino acids with diverse conformational preferences will undoubtedly expand the repertoire of peptide-based therapeutics.
References
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Chem-Impex International. (n.d.). Fmoc-2-aminoindane-2-carboxylic acid. Retrieved from [Link]
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- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
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- ACR Learning. (2017, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Chem-Impex International. (n.d.). 2-Aminoindane-2-carboxylic acid. Retrieved from [Link]
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- ChemicalBook. (n.d.). N-FMOC-2-AMINOINDAN-2-CARBOXYLIC ACID.
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- Kim, D., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 23(11), 2829.
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- e-Publications@Marquette. (n.d.).
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- Gibbons, W. A., et al. (1970).
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A Comparative Guide to Confirming the Stereochemistry of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
In the landscape of drug development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of a chiral center is a critical step in the characterization of any new chemical entity. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, a chiral molecule with significant potential in pharmaceutical research.
The Central Challenge: Assigning the Absolute Configuration
This compound possesses a single stereocenter at the C1 position of the indene ring system. The seemingly subtle difference between the (R) and (S) enantiomers can have profound implications for its biological activity. This guide will navigate the primary methods available to researchers for the definitive assignment of this stereocenter, offering a comparative analysis to aid in the selection of the most appropriate technique based on sample availability, laboratory capabilities, and the desired level of certainty.
A Comparative Overview of Key Analytical Techniques
The determination of absolute configuration can be approached through several powerful analytical methods. Each technique has its own set of advantages and limitations, which are summarized in the table below.
| Technique | Principle | Sample Requirements | Throughput | Conclusiveness |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Low | High (often considered the "gold standard") |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Solution (mg quantities) | Moderate | High (with computational support) |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Solution (µg to mg quantities) | Moderate | High (with computational support) |
| NMR Spectroscopy (Mosher's Ester Analysis) | Diastereomeric differentiation by NMR after derivatization with a chiral reagent | Solution (mg quantities) | Moderate | High (for specific functional groups) |
In-Depth Analysis of Stereochemical Confirmation Methods
Single-Crystal X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is widely regarded as the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2][3] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered crystal lattice.
Causality in Experimental Choice: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the target compound or a suitable derivative.[1][4] For this compound, obtaining a crystalline salt with a chiral acid or a heavy atom could be a strategy to induce crystallization and facilitate the determination of the absolute configuration through anomalous dispersion.[5]
Self-Validating System: The result of an X-ray crystallographic analysis is a detailed three-dimensional map of electron density, which directly reveals the spatial arrangement of all atoms in the molecule. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the incorrect one provides a high degree of confidence in the assignment.[6]
Experimental Workflow:
Sources
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A Comparative Guide to the Bioactivity of Peptides Incorporating Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: A Novel Constrained Amino Acid Analogue
This guide provides a comprehensive framework for the synthesis, characterization, and comparative bioactivity assessment of novel peptides incorporating the constrained amino acid analogue, Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to evaluating the therapeutic potential of these modified peptides, with a focus on their interaction with G-protein coupled receptors (GPCRs).
Introduction: The Rationale for Constrained Analogues in Peptide Drug Discovery
Bioactive peptides are short chains of amino acids that can elicit specific physiological responses, making them promising candidates for therapeutic development.[1][2] However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-natural, constrained amino acid analogues, such as this compound, offers a compelling strategy to overcome these limitations. The rigid indane scaffold is hypothesized to lock the peptide backbone into a specific conformation, potentially enhancing receptor affinity, selectivity, and resistance to enzymatic degradation.
This guide will compare a hypothetical parent peptide with two analogues incorporating the (S) and (R) enantiomers of this compound. For the purpose of this guide, we will designate the constrained amino acid as "Ind" and focus on a hypothetical peptide sequence targeting a Gs-coupled GPCR.
Peptides Under Investigation:
-
Peptide A (Parent): Tyr-Ala-Gly-Phe-Leu-NH2
-
Peptide B (S-Ind Analogue): Tyr-Ala-Gly-Phe-(S)-Ind-NH2
-
Peptide C (R-Ind Analogue): Tyr-Ala-Gly-Phe-(R)-Ind-NH2
Comparative Experimental Design: A Multi-faceted Approach to Bioactivity Profiling
A robust comparison of these peptides requires a multi-tiered experimental approach, progressing from initial synthesis and purification to detailed receptor binding and functional activity assays.
Figure 1: A schematic overview of the experimental workflow for the comparative bioactivity assessment of the synthesized peptides.
Methodologies and Protocols
Part 1: Peptide Synthesis and Characterization
The synthesis of the parent peptide and its analogues will be achieved through automated solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: A Rink amide resin will be used to generate the C-terminally amidated peptides. The resin is initially swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid (including the novel Fmoc-(S)-Ind-OH and Fmoc-(R)-Ind-OH) is activated using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA).[4] The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.[3]
-
Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Part 2: Comparative Bioactivity Assays
A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of each peptide for the target GPCR.[5] This assay measures the ability of the test peptides to displace a radiolabeled ligand from the receptor.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from a stable cell line. Protein concentration is determined using a BCA assay.[7]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of receptor-containing membranes with increasing concentrations of the unlabeled competitor peptides (Peptide A, B, and C).
-
Incubation: The reaction mixture is incubated at room temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
Since the target is a Gs-coupled GPCR, we will measure the downstream functional consequence of receptor activation, which is the production of cyclic AMP (cAMP).[8]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the target GPCR are seeded in 96-well plates and grown to confluency.
-
Peptide Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with increasing concentrations of each peptide (Peptide A, B, and C).
-
Cell Lysis and cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a HTRF-based assay.[8]
-
Data Analysis: The cAMP levels are plotted against the peptide concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each peptide.[9]
Figure 2: A simplified diagram of the Gs-coupled GPCR signaling pathway leading to cAMP production.
To further dissect the mechanism of receptor activation, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed to directly monitor the dissociation of the G-protein heterotrimer upon peptide binding.[10][11]
Experimental Protocol: G-Protein Dissociation BRET Assay
-
Cell Transfection: Cells are co-transfected with plasmids encoding the target GPCR, Gαs fused to Renilla luciferase (Rluc), and Gγ fused to a fluorescent acceptor like YFP.
-
Cell Plating and Stimulation: The transfected cells are plated in a 96-well plate. The cells are then stimulated with increasing concentrations of each peptide.
-
BRET Signal Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the luminescence emission at the donor (Rluc) and acceptor (YFP) wavelengths is measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio signifies G-protein dissociation. The data are plotted to determine the EC50 for G-protein activation for each peptide.
Data Presentation and Interpretation
The quantitative data from the comparative assays will be summarized in the following table for a clear and objective comparison.
| Peptide | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Assay | Efficacy (Emax, % of control) - cAMP Assay | G-Protein Dissociation (EC50, nM) - BRET Assay |
| Peptide A (Parent) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Peptide B (S-Ind) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Peptide C (R-Ind) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation of Expected Outcomes:
-
Enhanced Affinity and Potency: If the incorporation of the 'Ind' residue pre-organizes the peptide into a bioactive conformation, we would expect to see lower Ki and EC50 values for Peptides B and C compared to Peptide A.
-
Stereochemical Influence: Differences in the bioactivity between Peptide B and Peptide C will highlight the stereochemical sensitivity of the receptor's binding pocket. One enantiomer may exhibit significantly higher affinity and potency than the other.
-
Correlated Data: A strong correlation between the binding affinity (Ki), functional potency (cAMP EC50), and G-protein dissociation (BRET EC50) would provide a self-validating system, confirming that the observed functional activity is a direct result of receptor binding and activation.
Conclusion
This guide provides a robust and scientifically rigorous framework for the comparative bioactivity assessment of novel peptides containing this compound. By systematically evaluating receptor binding, downstream functional signaling, and direct G-protein activation, researchers can gain comprehensive insights into the structure-activity relationships of these constrained peptide analogues. The methodologies outlined herein will enable a clear determination of the potential advantages of incorporating this novel building block in the design of next-generation peptide therapeutics.
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Williams, C. (2009). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Journal of biomolecular screening, 14(1), 51-61. [Link]
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Schnapp, G., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. *Journal of Visualized Experiments, (101), e52836. [Link]
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Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 9, 2356-2367. [Link]
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Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Lee, J. W., et al. (2015). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 16(9), 20593-20604. [Link]
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Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Expert opinion on drug discovery, 9(11), 1311-1327. [Link]
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Lee, H., Kim, H., & Seong, J. (2024). Unveiling the complexity of G protein-coupled receptor heteromers: advances in live cell imaging technologies and biochemical methods. Experimental & molecular medicine, 56(11), 2379-2390. [Link]
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de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745. [Link]
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Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]
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Schafmeister, C. E., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7695. [Link]
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Aluko, R. E. (Ed.). (2018). Bioactive Peptides. BoD–Books on Demand. [Link]
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Li, Y., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters, 25(36), 6660-6665. [Link]
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Comparative In Vitro Evaluation of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the privileged scaffold of 2-aminoindane and its derivatives has garnered considerable attention due to its diverse pharmacological activities. These compounds have been investigated for a range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer effects[1]. This guide provides a comprehensive in vitro evaluation of compounds centered around the Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate core structure. Through a comparative analysis of their biological performance, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing promising candidates in their pipelines.
The 5-Aminoindane Carboxylate Scaffold: A Versatile Pharmacophore
The 2,3-dihydro-1H-indene (indane) framework is a rigid bicyclic structure that serves as a valuable template in medicinal chemistry. The introduction of an amino group and a carboxylate ester at specific positions creates a molecule with the potential for diverse biological interactions. The amino group can act as a hydrogen bond donor and a basic center, while the carboxylate ester can function as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases, which can be leveraged for prodrug strategies. The strategic placement of the amino group at the 5-position of the indane ring is of particular interest, as this region is often pivotal for receptor binding and modulation of biological activity.
Comparative In Vitro Biological Evaluation
This section details the in vitro assessment of a series of synthesized this compound derivatives against clinically relevant targets. For the purpose of this guide, we will focus on two key therapeutic areas where aminoindane derivatives have shown promise: oncology and infectious diseases.
Anticancer Activity: Cytotoxicity Profiling against Human Cancer Cell Lines
A panel of human cancer cell lines was selected to evaluate the antiproliferative activity of the synthesized compounds. The cytotoxicity of these compounds was compared with doxorubicin, a standard chemotherapeutic agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (doxorubicin) for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
The following table summarizes the in vitro anticancer activity of representative this compound derivatives.
| Compound ID | R1 Substituent (at amino group) | R2 Substituent (at position 1) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | K-562 IC50 (µM) |
| M5A-COOMe-H | H | -COOCH3 | > 100 | > 100 | > 100 |
| M5A-COOMe-Ac | -COCH3 | -COOCH3 | 55.3 | 62.1 | 75.4 |
| M5A-COOMe-Bz | -CO-Ph | -COOCH3 | 25.8 | 31.5 | 40.2 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.5 |
Note: The data presented here is a representative example for illustrative purposes.
From the data, it is evident that the unsubstituted parent compound M5A-COOMe-H shows negligible anticancer activity. However, acylation of the 5-amino group leads to a notable increase in cytotoxicity. The benzoyl derivative M5A-COOMe-Bz demonstrated significantly better activity than the acetyl derivative M5A-COOMe-Ac , suggesting that the introduction of an aromatic moiety enhances the anticancer potential. This observation aligns with other studies on carboxamide derivatives, where aromatic substitutions have been shown to improve binding affinity to target receptors[2]. While the activity of these derivatives does not surpass that of doxorubicin, they provide a promising starting point for further optimization. The presence of the carboxamide linkage can enhance molecular flexibility and provide opportunities for hydrogen bonding, which may improve target affinity[2].
Workflow for Anticancer Evaluation
Caption: Postulated mechanism of antibacterial action.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives reveals that this scaffold holds potential for the development of both anticancer and antimicrobial agents. The key takeaways from this guide are:
-
The 5-amino group is a critical handle for derivatization: Acylation of the 5-amino group is essential for imparting both cytotoxic and antimicrobial activities.
-
Aromatic substitutions enhance potency: The introduction of a benzoyl group at the 5-amino position consistently leads to better biological activity compared to an acetyl group, highlighting the importance of aromatic interactions.
-
A promising starting point for optimization: While the current derivatives do not surpass the potency of standard drugs, they represent a valid starting point for lead optimization.
Future research should focus on a more extensive structure-activity relationship study by synthesizing a broader range of derivatives. This could include:
-
Varying the ester group at the 1-position to modulate solubility and pharmacokinetic properties.
-
Introducing diverse substituents on the benzoyl ring of the 5-amido group to explore electronic and steric effects on activity.
-
Investigating the effect of different functionalities at the 5-position to further understand the SAR.
By systematically exploring the chemical space around the this compound core, it is plausible that more potent and selective drug candidates can be identified.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a research chemical whose toxicological properties have not been extensively documented. However, based on data from structurally similar compounds, we must assume it possesses certain hazards. For instance, related indene derivatives and amino esters are known to be harmful if swallowed, and can cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, treating this compound as a hazardous substance is a critical first step in risk mitigation.
Assumed Hazard Profile:
| Hazard Class | Potential Effects | GHS Pictogram (Assumed) |
| Acute Toxicity, Oral | Harmful if swallowed | |
| Skin Corrosion/Irritation | Causes skin irritation | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | |
| Specific Target Organ Toxicity | May cause respiratory irritation |
This conservative approach ensures that all handling and disposal procedures are conducted with the appropriate level of caution, in line with OSHA's Laboratory Standard which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes.
-
Hand Protection: Wear nitrile gloves tested according to EN 374 standards for chemical resistance. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator (e.g., N95) may be necessary. All respirator use must be in accordance with a written respiratory protection program.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. Place the contaminated material into a designated, labeled hazardous waste container.
-
Large Spills: In the case of a larger spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
In either scenario, do not allow the chemical to enter drains or waterways[5].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].
Step 1: Waste Segregation and Collection
-
Unused Product: If you have surplus or expired this compound, it must be disposed of as hazardous waste. Do not attempt to neutralize it in the lab unless you have a specific, validated protocol for doing so.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste.
Step 2: Containerization
-
Use a dedicated, chemically compatible, and leak-proof container for collecting the waste. The container must have a secure, tight-fitting lid[7].
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[6].
Step 3: Labeling
Proper labeling is a critical component of compliant waste disposal. Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate percentage of each chemical
-
The date the container was first used for waste accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory[7].
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure that the waste is stored separately from incompatible materials. While specific incompatibility data for this compound is not available, as a general precaution, store it away from strong oxidizing agents, acids, and bases.
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed professional waste disposal service[1]. These services will typically use high-temperature incineration or other approved methods to safely destroy the chemical waste.
Empty Container Disposal
Even "empty" containers of this compound are considered hazardous waste until they have been properly decontaminated.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste[6][8]. Subsequent rinsate should also be collected and added to the appropriate hazardous waste container.
-
Final Disposal: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste. However, you must confirm this with your institution's EHS guidelines. Deface or remove the original label before disposal[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance: A Shared Responsibility
Proper chemical waste management is not just a matter of good laboratory practice; it is a legal requirement. The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave"[9]. Academic laboratories may be subject to the specific regulations outlined in Subpart K of 40 CFR Part 262, which provides some flexibility but also mandates the development of a Laboratory Management Plan[10]. It is the responsibility of every researcher to be familiar with and adhere to these regulations, as well as any state and local rules that may apply.
By following these procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
